molecular formula C6H13ClFNO2 B13917364 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride

Katalognummer: B13917364
Molekulargewicht: 185.62 g/mol
InChI-Schlüssel: SERLMWWCUCIIBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a fluoromethyl group attached to the oxazepane ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol typically involves the following steps:

Industrial Production Methods

Industrial production of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is unique due to its specific combination of the oxazepane ring and the fluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H13ClFNO2

Molekulargewicht

185.62 g/mol

IUPAC-Name

6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride

InChI

InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H

InChI-Schlüssel

SERLMWWCUCIIBF-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(CN1)(CF)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.